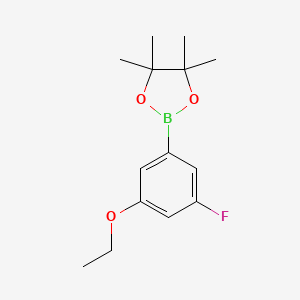
2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
描述
2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO3 and its molecular weight is 266.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1416367-03-7
- Molecular Formula : C₁₄H₂₀BFO₃
- Molecular Weight : 266.116 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. The presence of the ethoxy and fluorine substituents is crucial for enhancing the compound's biological activity and solubility.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. This is primarily attributed to their ability to inhibit key signaling pathways involved in tumor progression. For instance:
- Inhibition of COX-2 : Compounds derived from similar structures have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and metastasis .
The proposed mechanism includes:
- Inhibition of MAPK Pathway : The compound may interfere with the MAPK signaling cascade which is pivotal in regulating cell proliferation and survival .
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
Study 1: COX-2 Inhibition
In a study evaluating a series of boron-containing compounds for COX-2 inhibition:
- Results : Compounds similar to this compound showed IC50 values in the low micromolar range.
- : The presence of fluorine and ethoxy groups significantly enhances the biological activity .
Study 2: Antioxidant Activity
Another study assessed the antioxidant properties of related dioxaborolanes:
- Results : These compounds exhibited strong radical scavenging activity.
- Potential Applications : This antioxidant property suggests potential use in treating oxidative stress-related diseases .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1416367-03-7 |
| Molecular Formula | C₁₄H₂₀BFO₃ |
| Molecular Weight | 266.116 g/mol |
| Anticancer Activity (IC50) | Low micromolar range |
| Antioxidant Activity | Strong radical scavenging |
属性
IUPAC Name |
2-(3-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-6-17-12-8-10(7-11(16)9-12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKKMOVNYUZWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















